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Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B086502 Get Quote

Application Notes: Synthesis of Pseudoionone
Introduction

Pseudoionone is a key intermediate in the chemical and pharmaceutical industries, most

notably serving as a precursor in the synthesis of ionones, which are essential for the

production of Vitamin A. It is also a significant fragrance component, valued for its violet-like

aroma. The most common and industrially significant method for synthesizing pseudoionone
is through the base-catalyzed aldol condensation of citral with acetone.

Reaction Principle

The synthesis involves a crossed-aldol condensation reaction. In the presence of a base,

acetone is deprotonated to form a nucleophilic enolate ion. This enolate then attacks the

electrophilic carbonyl carbon of citral. The resulting aldol addition product readily undergoes

dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-

unsaturated ketone, pseudoionone. The reaction typically produces a mixture of geometric

isomers, primarily (E,E)-pseudoionone and (E,Z)-pseudoionone.

A variety of catalysts can be employed to facilitate this condensation. Homogeneous catalysts

like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide, or barium

hydroxide (Ba(OH)₂) are frequently used. To address issues associated with corrosion and

waste disposal from homogeneous catalysts, heterogeneous solid base catalysts such as
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magnesium oxide (MgO), calcium oxide (CaO), hydrotalcites, and lanthanum-doped CaO have

been developed, offering simpler separation and potential for continuous flow processes.

Quantitative Data Summary
The efficiency of pseudoionone synthesis is highly dependent on the choice of catalyst and

reaction conditions. The following table summarizes quantitative data from various reported

methodologies.
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Experimental Protocols
Protocol 1: Homogeneous Catalysis using Sodium
Hydroxide
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This protocol details the synthesis of pseudoionone using a sodium hydroxide solution as a

homogeneous catalyst.

Materials and Reagents:

Citral (C₁₀H₁₆O)

Acetone (CH₃COCH₃), analytical grade

Sodium hydroxide (NaOH), 41% aqueous solution

Hydrochloric acid (HCl), 1% aqueous solution

Anhydrous sodium sulfate (Na₂SO₄)

Distilled water

Round-bottom flask (2000 mL)

Stirrer (magnetic or mechanical)

Water bath

Separatory funnel

Apparatus for vacuum distillation (rectification)

Procedure:

Reaction Setup: To a 2000 mL flask equipped with a stirrer, add 722 g of acetone and 27 g of

a 41% aqueous solution of sodium hydroxide.

Addition of Citral: While stirring the mixture at room temperature, add 500 g of citral.

Reaction: Heat the mixture using a water bath to 40°C and maintain stirring for 1.5 hours.

The solution will typically change color to dark red or orange.

Work-up:
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After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

Allow the layers to separate and remove the lower aqueous layer.

Neutralize the organic layer with a 1% hydrochloric acid solution.

Wash the neutralized organic layer with distilled water.

Drying and Purification:

Dry the organic layer over anhydrous sodium sulfate.

Remove the excess acetone by distillation at atmospheric pressure.

Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction

boiling at 119-121°C at 0.4 kPa. The expected yield is approximately 63.1%.

Protocol 2: Heterogeneous Catalysis in a Fixed-Bed
Reactor
This protocol describes a continuous flow synthesis using a solid lanthanum-modified calcium

oxide catalyst, representing a greener, solvent-less approach.

Materials and Reagents:

Citral (C₁₀H₁₆O)

Acetone (CH₃COCH₃)

1 wt% La₂O₃/CaO catalyst

Dodecane (internal standard for GC analysis, if required)

Equipment:

Lab-scale fixed-bed reactor

High-pressure liquid pump
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Back pressure regulator (BPR)

Heating system for the reactor

Product collection vessel

Procedure:

Catalyst Preparation: Synthesize the 1 wt% La₂O₃/CaO catalyst via an impregnation method

using lanthanum nitrate hexahydrate as the precursor and calcium oxide as the support.

Calcine the catalyst before use.

Reactor Packing: Pack the fixed-bed reactor with the prepared catalyst.

Reaction Setup: Prepare a feed mixture of citral and acetone. A minimal molar ratio of 1:4

(citral:acetone) is recommended to maximize conversion and selectivity while making the

process nearly solvent-less.

Continuous Reaction:

Pump the feed mixture through the heated fixed-bed reactor at a specific Weight Hourly

Space Velocity (WHSV), for example, 3 h⁻¹.

Maintain the reactor temperature at 130°C and the system pressure at 8 bar using the

back pressure regulator.

Product Collection and Analysis:

Collect the effluent from the reactor.

The product mixture can be analyzed by gas chromatography (GC) to determine citral

conversion and pseudoionone selectivity.

Under these conditions, a citral conversion of 91% with 90% selectivity to pseudoionone
can be achieved.

Further purification can be accomplished via vacuum distillation of the collected product.
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Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of

pseudoionone via homogeneous catalysis.
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To cite this document: BenchChem. [laboratory synthesis of pseudoionone from citral and
acetone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-
citral-and-acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone
https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone
https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone
https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

